molecular formula C10H13NO2 B14850206 2-Ethyl-5-hydroxy-N-methylbenzamide

2-Ethyl-5-hydroxy-N-methylbenzamide

Cat. No.: B14850206
M. Wt: 179.22 g/mol
InChI Key: LGYXQKJFVHKATI-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzene ring substituted with an ethyl group, a hydroxyl group, and an N-methylamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-ethyl-5-hydroxybenzoic acid with N-methylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-ethyl-5-hydroxybenzoic acid or 2-ethyl-5-hydroxybenzophenone.

    Reduction: Formation of 2-ethyl-5-hydroxy-N-methylbenzylamine.

    Substitution: Formation of halogenated derivatives such as 2-ethyl-5-hydroxy-4-bromobenzamide.

Scientific Research Applications

2-Ethyl-5-hydroxy-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes and contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.

    2-Methyl-5-hydroxy-N-ethylbenzamide: Has a different alkyl group on the amide nitrogen, which can influence its properties.

    5-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which may alter its solubility and interaction with biological targets.

Uniqueness

2-Ethyl-5-hydroxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring. The presence of both the ethyl and N-methylamide groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This unique structure may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-ethyl-5-hydroxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO2/c1-3-7-4-5-8(12)6-9(7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

LGYXQKJFVHKATI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)C(=O)NC

Origin of Product

United States

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